(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde
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Overview
Description
(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde is a complex organic compound with a unique structure that includes a tetrahydrofuro[3,4-d][1,3]dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuro[3,4-d][1,3]dioxole ring system and the introduction of the benzyloxy and aldehyde functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction and reagents used.
Scientific Research Applications
(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
The compound (3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde (CAS No. 53928-30-6) is a member of the tetrahydrofurodioxole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.
- Molecular Formula : C₁₅H₁₈O₅
- Molecular Weight : 278.30 g/mol
- InChIKey : OGBMDKPBMYYRMN-RFGFWPKPSA-N
Structural Characteristics
The compound features a benzyloxy group and a dioxole ring, which are critical for its biological activity. The stereochemistry at positions 3a, 4, 6, and 6a contributes to its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study tested various derivatives of tetrahydrofurodioxoles against a range of bacterial strains. The results showed that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound has also been evaluated for anticancer properties:
- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines .
Neuroprotective Effects
Research into neuroprotective effects has shown promise:
- Case Study : A study investigated the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated a reduction in neuronal cell death and improved survival rates in treated groups .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Modification | Biological Activity | Observations |
---|---|---|
Benzyloxy group | Enhanced antimicrobial | Increased lipophilicity |
Dioxole ring | Anticancer activity | Induces apoptosis |
Dimethyl substitution | Neuroprotective effects | Reduces oxidative damage |
Properties
Molecular Formula |
C15H18O5 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(3aS,4S,6S,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde |
InChI |
InChI=1S/C15H18O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12+,13+,14+/m1/s1 |
InChI Key |
OGBMDKPBMYYRMN-RFGFWPKPSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@H]2O1)OCC3=CC=CC=C3)C=O)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)C=O)C |
Origin of Product |
United States |
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